2-Chloro-N-[5-methyl-6-(2-methylpiperidin-1-yl)pyridin-3-yl]acetamide
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Overview
Description
2-Chloro-N-[5-methyl-6-(2-methylpiperidin-1-yl)pyridin-3-yl]acetamide is a synthetic organic compound with a complex structure that includes a chloroacetamide group, a methylpiperidine moiety, and a substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[5-methyl-6-(2-methylpiperidin-1-yl)pyridin-3-yl]acetamide typically involves multiple steps:
Formation of the Pyridine Ring: The initial step often involves the construction of the pyridine ring, which can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyridine intermediate.
Chlorination and Acetamide Formation: The final steps involve chlorination of the acetamide group and its attachment to the pyridine ring. This can be achieved using reagents such as thionyl chloride (SOCl₂) for chlorination and subsequent reaction with acetic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[5-methyl-6-(2-methylpiperidin-1-yl)pyridin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C), leading to the reduction of the chloro group or other reducible functionalities.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloroacetamide group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: H₂/Pd-C, NaBH₄
Substitution: NaOH, NH₃, RSH (thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
2-Chloro-N-[5-methyl-6-(2-methylpiperidin-1-yl)pyridin-3-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders due to its structural similarity to known bioactive compounds.
Biological Studies: The compound is used in studies exploring its effects on cellular pathways and its potential as a modulator of biological processes.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[5-methyl-6-(2-methylpiperidin-1-yl)pyridin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby modulating biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
- 3-Chloro-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide
Uniqueness
Compared to similar compounds, 2-Chloro-N-[5-methyl-6-(2-methylpiperidin-1-yl)pyridin-3-yl]acetamide is unique due to its specific structural features, such as the combination of a piperidine ring with a substituted pyridine and a chloroacetamide group. These structural elements confer distinct chemical properties and biological activities, making it a valuable compound for research and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-chloro-N-[5-methyl-6-(2-methylpiperidin-1-yl)pyridin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O/c1-10-7-12(17-13(19)8-15)9-16-14(10)18-6-4-3-5-11(18)2/h7,9,11H,3-6,8H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUGMAMKLHTWQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NC=C(C=C2C)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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